2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide
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Overview
Description
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product . The reaction is usually carried out at temperatures ranging from 40 to 50°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenated aliphatic esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide
- 2-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
What sets 2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide apart from similar compounds is its specific substitution pattern and the presence of the phenylacetamide group
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-15(21-12-6-2-1-3-7-12)10-24-18-17-16(19-11-20-18)13-8-4-5-9-14(13)23-17/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSHGZQBIUTCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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